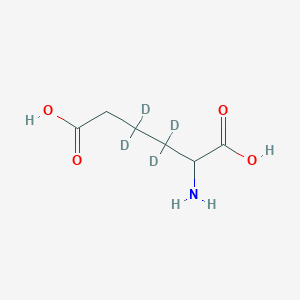
2-Aminohexanedioic Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an α-amino acid that plays a significant role in the biosynthesis of lysine through the α-aminoadipate pathway . It is characterized by the presence of an amino group attached to the second carbon of the hexanedioic acid chain, making it an important intermediate in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Aminohexanedioic Acid-d6 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Aminohexanedioic Acid-d6 involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of glutamine synthetase, thereby affecting the synthesis of glutamate and other related compounds . The compound’s molecular targets include enzymes involved in amino acid metabolism, and its effects are mediated through the modulation of enzymatic activity and metabolic fluxes .
Vergleich Mit ähnlichen Verbindungen
2-Aminohexanedioic Acid-d6 can be compared with other similar compounds such as:
2-Aminoadipic Acid: The non-deuterated form, which is a key intermediate in lysine biosynthesis.
Aminocaproic Acid: An analogue of lysine that acts as an inhibitor of proteolytic enzymes.
D-2-Aminoadipic Acid: The D-enantiomer of 2-Aminoadipic Acid, which has similar biochemical properties but different stereochemistry.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
2-amino-3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2 |
InChI-Schlüssel |
OYIFNHCXNCRBQI-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)




![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)



![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

